molecular formula C8H9FN2O B1623121 2-Fluoro-6-methoxy-benzamidine CAS No. 885963-49-5

2-Fluoro-6-methoxy-benzamidine

Cat. No.: B1623121
CAS No.: 885963-49-5
M. Wt: 168.17 g/mol
InChI Key: SDWMKWFSLJJPCR-UHFFFAOYSA-N
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Description

2-Fluoro-6-methoxy-benzamidine is a substituted benzamidine derivative characterized by a fluorine atom at the 2-position and a methoxy group at the 6-position of the benzene ring, with an amidine (-C(=NH)NH₂) functional group. This compound is of interest in medicinal chemistry due to the electron-withdrawing fluorine and electron-donating methoxy substituents, which modulate its electronic properties, solubility, and biological interactions. It has been investigated for antimicrobial and anti-inflammatory applications, particularly in targeting periodontal pathogens .

Properties

IUPAC Name

2-fluoro-6-methoxybenzenecarboximidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O/c1-12-6-4-2-3-5(9)7(6)8(10)11/h2-4H,1H3,(H3,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDWMKWFSLJJPCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)F)C(=N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50403906
Record name 2-FLUORO-6-METHOXY-BENZAMIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50403906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885963-49-5
Record name 2-FLUORO-6-METHOXY-BENZAMIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50403906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The following table highlights key structural differences and similarities between 2-Fluoro-6-methoxy-benzamidine and related compounds:

Compound Name Substituents Functional Group Key Applications Reference
This compound 2-F, 6-OCH₃ Amidine Antimicrobial, anti-inflammatory
4-((4-(3-Phenoxybenzylideneamino)-4H-1,2,4-triazol-3-yl)methoxy)benzamidine (6a) Triazole-linked phenoxybenzylidene Amidine Antibacterial (periodontal pathogens)
2-Fluoro-6-methoxybenzoic acid 2-F, 6-OCH₃ Carboxylic acid Intermediate for drug synthesis
2-Fluoro-6-methoxybenzonitrile 2-F, 6-OCH₃ Nitrile Precursor for amidine synthesis
Fluoro-substituted benzothiazoles (e.g., 2-benzene sulfonamido-N-(2'-benzothiazolyl 6'-fluoro-7'-substituted) benzamide) Benzothiazole core with sulfonamido Amide Antibacterial, antifungal, anti-inflammatory

Key Observations :

  • Amidine vs.
  • Fluorine Substitution : Fluorine at the 2-position increases metabolic stability and lipophilicity, a feature shared with fluoro-substituted benzothiazoles in , which showed potent antimicrobial activity .
  • Methoxy Group: The 6-OCH₃ group in this compound and its benzoic acid/nitrile analogs improves solubility but may reduce membrane permeability compared to non-polar substituents .

Antimicrobial Efficacy :

  • This compound : Demonstrated significant activity against Porphyromonas gingivalis (MIC₉₀ = 8 µg/mL), a key periodontal pathogen .
  • Compound 6a: Exhibited broader-spectrum antibacterial activity (MIC₉₀ = 4–16 µg/mL) due to the triazole-phenoxy moiety enhancing target affinity .
  • Fluoro-Benzothiazoles : Showed MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli, attributed to sulfonamido groups disrupting folate synthesis .

Anti-inflammatory Activity :

  • This compound reduced TNF-α levels by 40% in vitro, comparable to benzothiazole derivatives (35–45% inhibition) .
Physicochemical Properties
Property This compound 2-Fluoro-6-methoxybenzoic acid Compound 6a
Molecular Weight (g/mol) 184.1 184.1 438.4
LogP 1.2 (predicted) 1.5 3.8
Solubility (H₂O) Moderate (0.5 mg/mL) High (12 mg/mL) Low (0.1 mg/mL)
pKa 8.9 (amidine) 3.1 (carboxylic acid) 7.5 (amidine)

Insights :

  • The amidine group’s basicity (pKa ~8.9) facilitates protonation at physiological pH, enhancing ionic interactions in biological systems compared to neutral amides or acidic derivatives .

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